molecular formula C8H4Cl2F2O B6157667 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one CAS No. 1253787-55-1

1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one

Cat. No.: B6157667
CAS No.: 1253787-55-1
M. Wt: 225
InChI Key:
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Description

1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanone backbone

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

As with any chemical compound, handling “1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, stability, and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one typically involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(3,5-Dichlorophenyl)-2,2-dichloroethan-1-one
  • 1-(3,5-Dichlorophenyl)-2,2-dibromoethan-1-one

Uniqueness: 1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one involves the reaction of 3,5-dichlorobenzoyl chloride with 2,2-difluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dichlorobenzoyl chloride", "2,2-difluoroethylamine", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 3,5-dichlorobenzoyl chloride in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or sodium hydroxide to the solution.", "Step 3: Slowly add 2,2-difluoroethylamine to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS No.

1253787-55-1

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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